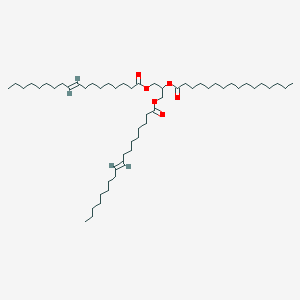

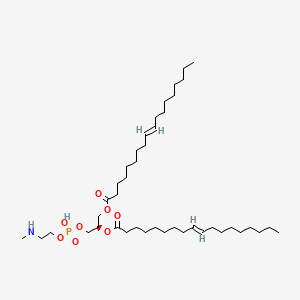

1,3-Dioleoyl-2-palmitoylglycerol

Vue d'ensemble

Description

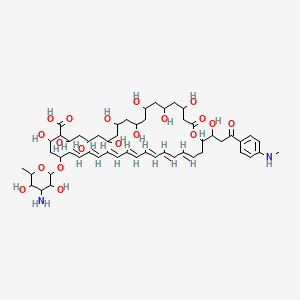

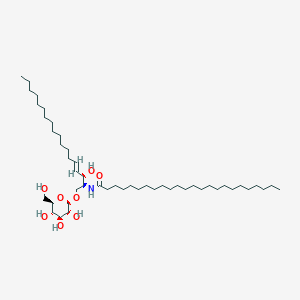

1,3-Dioleoyl-2-palmitoylglycerol is a structured triglyceride that is commonly found in human milk fat. It is composed of two oleic acid molecules and one palmitic acid molecule esterified to a glycerol backbone. This compound is particularly significant in infant nutrition due to its unique fatty acid composition and distribution, which play a crucial role in proper infant growth and development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dioleoyl-2-palmitoylglycerol can be synthesized through a chemoenzymatic method. The process involves three main steps:

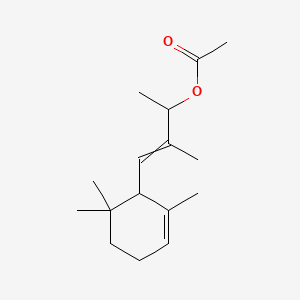

Transvinylation: Vinyl oleate is synthesized by transvinylation between vinyl acetate and oleic acid.

Glycerol Reaction: Vinyl oleate is reacted with glycerol at 35°C for 8 hours using 10% (w/v) Novozym 435 to synthesize 1,3-diolein.

Final Synthesis: Purified 1,3-diolein is then reacted with palmitic acid to produce this compound.

Industrial Production Methods

Industrial production of this compound often involves enzymatic interesterification of natural fats and oils. For example, tripalmitin and oleic acid can be interesterified in isooctane using lipase as a catalyst. The reaction reaches equilibrium after 12 hours, and the product is purified through fractional crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dioleoyl-2-palmitoylglycerol undergoes various chemical reactions, including:

Oxidation: The oleic acid moieties can be oxidized to form hydroperoxides.

Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.

Interesterification: The compound can undergo interesterification with other fatty acids to form different triglycerides.

Common Reagents and Conditions

Oxidation: Typically involves oxygen or peroxides under controlled conditions.

Hydrolysis: Can be catalyzed by acids, bases, or enzymes such as lipases.

Interesterification: Often catalyzed by lipases in the presence of solvents like isooctane

Major Products Formed

Oxidation: Hydroperoxides and secondary oxidation products.

Hydrolysis: Free fatty acids (oleic and palmitic acids) and glycerol.

Interesterification: Various structured triglycerides depending on the fatty acids used

Applications De Recherche Scientifique

1,3-Dioleoyl-2-palmitoylglycerol has numerous applications in scientific research:

Infant Nutrition: Used as a human milk fat substitute in infant formulas due to its similarity to human milk fat.

Medical Research: Studied for its protective effects against inflammatory bowel disease by modulating gut microbiota and maintaining intestinal epithelial barrier integrity.

Analytical Chemistry: Used as a standard in mass spectrometry and chromatography for analyzing triglyceride compositions.

Mécanisme D'action

1,3-Dioleoyl-2-palmitoylglycerol exerts its effects through several mechanisms:

Intestinal Absorption: The palmitic acid at the sn-2 position is better absorbed, forming micelles with bile acids, which enhances energy provision and mineral absorption in infants.

Anti-inflammatory Effects: Reduces inflammation by suppressing the TLR4-MyD88-NF-κB signaling pathway and improving intestinal barrier function.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dioleoyl-3-palmitoylglycerol: Similar structure but with different positional distribution of fatty acids.

1,3-Dipalmitoyl-2-oleoylglycerol: Contains two palmitic acids and one oleic acid.

1,3-Dioleoyl-2-stearoylglycerol: Contains stearic acid instead of palmitic acid

Uniqueness

1,3-Dioleoyl-2-palmitoylglycerol is unique due to its specific fatty acid distribution, which mimics human milk fat. This unique structure enhances its absorption and utilization in the human body, making it particularly beneficial for infant nutrition .

Propriétés

Numéro CAS |

14960-35-1 |

|---|---|

Formule moléculaire |

C55H102O6 |

Poids moléculaire |

859.4 g/mol |

Nom IUPAC |

[2-hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25+,28-26+ |

Clé InChI |

PPTGNVIVNZLPPS-NBHCHVEOSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |

melting_point |

18.5-19°C |

Description physique |

Liquid |

Synonymes |

1,3-dioleoyl-2-palmitoylglycerol 1,3-dioleoylpalmitoylglycerol 1,3-DO-2PG 1-palmitoyl-2,3-dioleoylglycerol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-8-[7-Hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1239075.png)

![sodium;(2R,5S,6S)-6-[[(E)-3-(2-chlorophenyl)-2-methylsulfanylprop-2-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1239079.png)

![[(40-OH)MeLeu]4-Cyclosporin A](/img/structure/B1239086.png)